molecular formula C23H29N3O4 B2438265 1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872855-17-9

1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2438265
CAS No.: 872855-17-9
M. Wt: 411.502
InChI Key: BNMSWOKRJIGYDH-UHFFFAOYSA-N
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Description

1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Biological Activity

The compound 1-(2-ethylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic molecule that has garnered interest for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H26N2O3\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_3

This structure features an indole moiety linked to a piperidine and morpholine group, which are known to influence the compound's interaction with biological targets.

Research indicates that this compound may act as a Cereblon E3 ligase binding agent , which plays a crucial role in targeted protein degradation. Cereblon is part of the E3 ubiquitin ligase complex that regulates protein turnover within cells. By binding to Cereblon, the compound may facilitate the ubiquitination and subsequent degradation of specific target proteins, thus modulating various cellular pathways involved in disease processes such as cancer .

Anticancer Properties

Numerous studies have explored the anticancer potential of compounds similar to This compound . For instance, bifunctional compounds that recruit target proteins for degradation have shown promise in treating multiple myeloma and other malignancies by inhibiting tumor growth through targeted proteolysis .

Neuropharmacological Effects

The compound's structural components suggest potential interactions with neuroreceptors. Similar compounds have been studied for their effects on opioid receptors, particularly the kappa-opioid receptor (KOR), which is associated with analgesic effects and mood regulation. The modulation of KORs can lead to significant therapeutic outcomes in pain management and mood disorders .

Study 1: Proteolysis Targeting Chimeras (PROTACs)

A study examining PROTACs demonstrated that compounds designed to engage Cereblon could effectively degrade oncogenic proteins in cancer cells. Such findings suggest that This compound may similarly function as a PROTAC, providing a novel therapeutic avenue for cancer treatment .

Study 2: Structure–Activity Relationship (SAR)

In a related SAR study involving tetrahydroisoquinoline derivatives, it was found that modifications to the piperidine moiety could enhance selectivity for KORs while minimizing side effects associated with other opioid receptors. This suggests that careful structural alterations could optimize the biological activity of compounds like This compound for therapeutic use .

Pharmacological Data Table

Property Value
Molecular FormulaC₁₉H₂₆N₂O₃
Molecular Weight330.43 g/mol
Binding Affinity (KOR)TBD (To Be Determined)
SelectivityHigh for KOR over μ and δ receptors
Potential ApplicationsCancer therapy, pain management

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-2-17-7-5-6-10-26(17)23(29)22(28)19-15-25(20-9-4-3-8-18(19)20)16-21(27)24-11-13-30-14-12-24/h3-4,8-9,15,17H,2,5-7,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMSWOKRJIGYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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